molecular formula C11H15NO2 B1451082 4-ethyl-N-methoxy-N-methylbenzamide CAS No. 1024606-29-8

4-ethyl-N-methoxy-N-methylbenzamide

Cat. No.: B1451082
CAS No.: 1024606-29-8
M. Wt: 193.24 g/mol
InChI Key: CRNLPUXYSGDQPU-UHFFFAOYSA-N
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Description

4-ethyl-N-methoxy-N-methylbenzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to the benzamide structure. This compound is known for its applications in various fields of scientific research and industry.

Properties

IUPAC Name

4-ethyl-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-9-5-7-10(8-6-9)11(13)12(2)14-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNLPUXYSGDQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-methoxy-N-methylbenzamide typically involves the reaction of 4-ethylbenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethyl-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methylbenzamide
  • N-methylbenzamide
  • 4-methoxy-N-methylbenzamide
  • N,N-dimethylbenzamide

Uniqueness

4-ethyl-N-methoxy-N-methylbenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds .

Biological Activity

4-Ethyl-N-methoxy-N-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties. The presence of the ethyl group in its structure is believed to influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 209.27 g/mol
  • IUPAC Name : this compound

This compound features an ethyl group attached to the aromatic ring, a methoxy group, and a methyl group on the nitrogen atom, which may contribute to its biological activity.

Antiparasitic Activity

Research has indicated that derivatives of benzamides, including this compound, possess significant antiparasitic properties. A study highlighted the effectiveness of related compounds against various protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. These findings suggest that modifications in the benzamide structure can enhance biological activity against these pathogens .

Table 1: Biological Activity Against Protozoan Parasites

CompoundTarget ParasiteActivity Level
This compoundT. gondiiModerate
N-(4-Ethylbenzoyl)-2-hydroxybenzamideP. falciparum (K1 strain)Potent
SalicylimidesP. falciparumSignificant

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how variations in chemical structure affect biological activity. In the case of this compound, modifications such as the introduction of different substituents on the benzene ring or changes in the amide nitrogen can significantly impact its efficacy against target organisms .

Metabolic Stability

Metabolic stability is a critical factor in drug development. Studies have shown that this compound exhibits rapid metabolism in human liver microsomes, with only a small fraction remaining active after incubation. This suggests that while the compound may have initial efficacy, its rapid breakdown could limit therapeutic potential unless further optimized .

Study on Antimalarial Activity

A significant study focused on optimizing benzamide derivatives for antimalarial activity demonstrated that certain modifications could enhance both potency and metabolic stability. The study indicated that compounds similar to this compound showed promising results against resistant strains of P. falciparum, indicating potential for further development into effective antimalarial agents .

Evaluation of Toxicity

An important aspect of evaluating new compounds is assessing their toxicity profile. In vitro studies indicated that while some derivatives exhibited potent antiparasitic activity, they also showed cytotoxic effects on mammalian cell lines. This duality necessitates careful evaluation during drug development to balance efficacy with safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-methoxy-N-methylbenzamide

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